Methyl 3-benzamido-2,2-dimethylbutanoate
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Overview
Description
Methyl 3-benzamido-2,2-dimethylbutanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide and is characterized by the presence of a benzamido group attached to a dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzamido-2,2-dimethylbutanoate typically involves the reaction of 3-amino-2,2-dimethylbutanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamido or ester derivatives.
Scientific Research Applications
Methyl 3-benzamido-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-benzamido-2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The benzamido group can interact with enzymes and receptors, modulating their activity. The ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-benzamido-2,2-dimethylbutanoate
- Methyl 3-acetoxy-2-methylbenzamide
- Methyl 2,2-dimethylbutanoate
Uniqueness
Methyl 3-benzamido-2,2-dimethylbutanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918409-37-7 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 3-benzamido-2,2-dimethylbutanoate |
InChI |
InChI=1S/C14H19NO3/c1-10(14(2,3)13(17)18-4)15-12(16)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,16) |
InChI Key |
UHAWZXMPAQXOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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